molecular formula C10H12BrNO2 B13861626 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine

Cat. No.: B13861626
M. Wt: 258.11 g/mol
InChI Key: SIMOUDVOOUMDJB-UHFFFAOYSA-N
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Description

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a bromine atom at the 2-position and an oxolan-3-ylmethoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(oxolan-3-ylmethoxy)pyridine. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include carbonyl compounds or alcohols, respectively.

Scientific Research Applications

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or liquid crystals, due to its unique structural features.

    Chemical Biology: The compound can be used as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxolan-3-ylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is unique due to the presence of both the bromine atom and the oxolan-3-ylmethoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-6-(oxolan-3-ylmethoxy)pyridine

InChI

InChI=1S/C10H12BrNO2/c11-9-2-1-3-10(12-9)14-7-8-4-5-13-6-8/h1-3,8H,4-7H2

InChI Key

SIMOUDVOOUMDJB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=NC(=CC=C2)Br

Origin of Product

United States

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